2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-thiophen-2-ylethanone;hydrochloride
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Overview
Description
2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-thiophen-2-ylethanone;hydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound features a unique structure that includes an imidazo[1,2-a]benzimidazole core fused with a thiophene ring, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-thiophen-2-ylethanone;hydrochloride typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]benzimidazole core. This can be achieved through the reaction of 2,9-dihydro-3H-imidazo- and 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazoles with haloacetates . The reaction conditions often involve the use of solvents such as acetone, toluene, or DMF, and can be carried out under neutral conditions .
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-thiophen-2-ylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include haloacetates for alkylation, sodium chloroacetate for direct alkylation, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-thiophen-2-ylethanone;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-thiophen-2-ylethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]benzimidazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiophene derivatives: Compounds containing thiophene rings are known for their diverse chemical properties and applications.
Uniqueness
What sets 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-thiophen-2-ylethanone;hydrochloride apart is its unique combination of an imidazo[1,2-a]benzimidazole core with a thiophene ring. This fusion imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-thiophen-2-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS.ClH/c19-13(14-6-3-9-20-14)10-18-12-5-2-1-4-11(12)17-8-7-16-15(17)18;/h1-6,9H,7-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEQBIHVICXRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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